molecular formula C18H17N3O B11329059 N-(1-benzyl-1H-pyrazol-5-yl)-2-methylbenzamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-methylbenzamide

Cat. No.: B11329059
M. Wt: 291.3 g/mol
InChI Key: RRPZBXGNFGVNBX-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-methylbenzamide is an organic compound characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring and a methylbenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-methylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated pyrazole with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl and pyrazole moieties can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)benzamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide
  • 1-(1-benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-methylbenzamide is unique due to the presence of the 2-methylbenzamide group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-methylbenzamide

InChI

InChI=1S/C18H17N3O/c1-14-7-5-6-10-16(14)18(22)20-17-11-12-19-21(17)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,20,22)

InChI Key

RRPZBXGNFGVNBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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